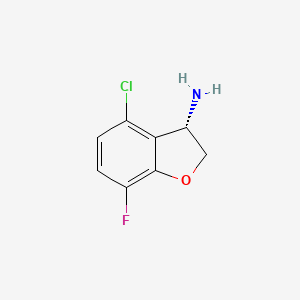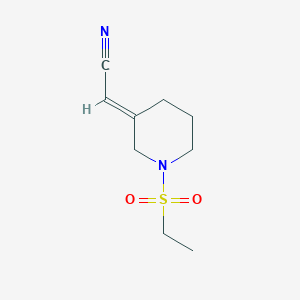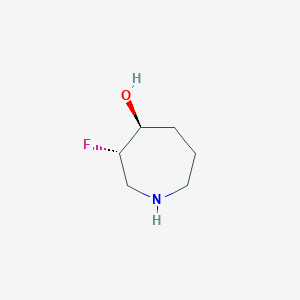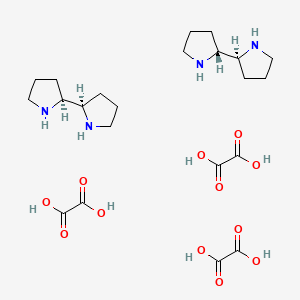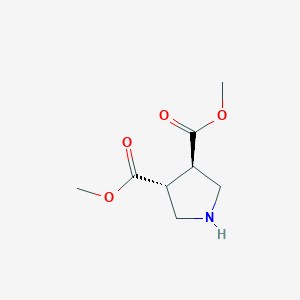![molecular formula C8H5NO3S B13035743 3-Formyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B13035743.png)
3-Formyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Formyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid is a heterocyclic compound that features a fused ring system containing both thiophene and pyrrole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid typically involves the cyclocondensation of 2-chloro-3-formylpyrroles with ethyl thioglycolate in the presence of a base such as sodium ethoxide (EtONa) in ethanol (EtOH) at room temperature . This reaction forms the thieno[2,3-b]pyrrole ring system, which can then be further functionalized to introduce the formyl and carboxylic acid groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Formyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring, using reagents like bromine (Br2) or chlorinating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenating agents such as Br2 in acetic acid.
Major Products Formed
Oxidation: 3-Carboxy-6h-thieno[2,3-b]pyrrole-5-carboxylic acid.
Reduction: 3-Hydroxymethyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-Formyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antiviral properties, particularly against the chikungunya virus.
Wirkmechanismus
The mechanism of action of 3-Formyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit glycogen phosphorylase by binding to its active site, thereby preventing the enzyme from catalyzing the breakdown of glycogen . The compound’s structure allows it to form hydrogen bonds and other interactions with the enzyme, stabilizing the inhibitor-enzyme complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Formyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid: Similar structure but with the formyl group at a different position.
Thieno[2,3-b]pyrrole-2-carboxylic acid: Lacks the formyl group but has similar biological activities.
Thieno[2,3-b]pyrrole-4-carboxylic acid: Another isomer with the carboxylic acid group at a different position.
Uniqueness
3-Formyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both formyl and carboxylic acid groups allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C8H5NO3S |
|---|---|
Molekulargewicht |
195.20 g/mol |
IUPAC-Name |
3-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C8H5NO3S/c10-2-4-3-13-7-5(4)1-6(9-7)8(11)12/h1-3,9H,(H,11,12) |
InChI-Schlüssel |
AHNQHWLFZVEFKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC2=C1C(=CS2)C=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


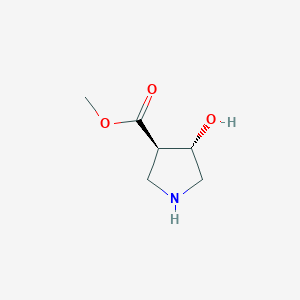
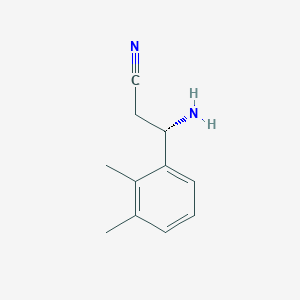
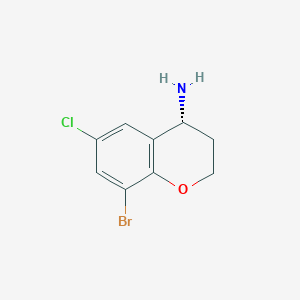
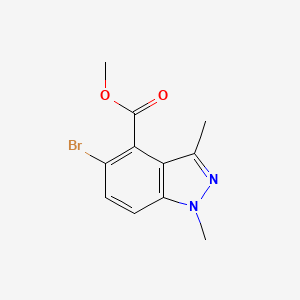

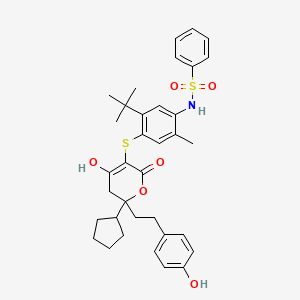

![(1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B13035695.png)
![Methyl amino(1,4-dioxaspiro[4.5]dec-8-yl)acetate](/img/structure/B13035701.png)
